1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine
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Overview
Description
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group at the 5th position, two methyl groups at the 2nd position, and an ethanamine group at the 8th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the Ethanamine Group: The ethanamine group can be added through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the chromene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the chromene ring or the ethanamine group.
Substitution: The methoxy and ethanamine groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone: This compound has a similar chromene structure but with a hydroxyl group at the 7th position.
4-[1-Hydroxy-3-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)propyl]phenol: Another chromene derivative with a hydroxypropyl group.
Uniqueness
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ethanamine groups contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanamine |
InChI |
InChI=1S/C14H19NO2/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-9H,15H2,1-4H3 |
InChI Key |
PMQYBRPBDTUXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C)N |
Origin of Product |
United States |
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